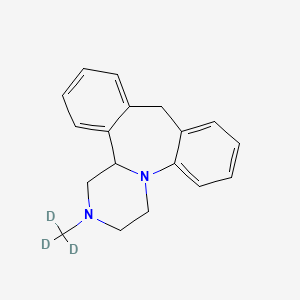

Mianserin-d3

Description

Properties

IUPAC Name |

5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQUQVLFIPOEMF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662130 | |

| Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81957-76-8 | |

| Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81957-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mianserin-d3: A Technical Guide to Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Mianserin-d3, the deuterated isotopologue of the tetracyclic antidepressant Mianserin. It covers its core chemical properties, detailed synthesis methodologies, and the pharmacological signaling pathways of its parent compound. This guide is intended to serve as a comprehensive resource for professionals engaged in pharmaceutical research and development.

Core Chemical Properties

This compound is primarily utilized as an internal standard for the quantitative analysis of Mianserin in biological samples via mass spectrometry-based methods, such as LC/MS or GC/MS.[1] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering its chemical behavior, making it an ideal tracer.[2]

The key quantitative chemical and physical properties of this compound and its common salt forms are summarized in the table below.

| Property | Value (this compound Free Base) | Value (this compound Dihydrochloride) | Reference(s) |

| CAS Number | 81957-76-8 | 81957-76-8 | [3][4][5] |

| Molecular Formula | C₁₈H₁₇D₃N₂ | C₁₈H₁₉D₃Cl₂N₂ | [3][4] |

| Molecular Weight | 267.346 g/mol | 340.31 g/mol | [3][4] |

| PSA (Polar Surface Area) | 6.48 Ų | N/A | [3] |

| LogP | 3.0868 | N/A | [3] |

| Flash Point | 9°C | N/A | [1][3] |

| Storage Temperature | 2-8°C | 4°C, sealed storage | [1][2][3] |

| Form | Liquid (in solution) | Solid | [1][2] |

Synthesis of this compound

The synthesis of this compound involves the preparation of the core tetracyclic amine structure, followed by the introduction of the deuterated methyl group. While literature specifically detailing the entire synthesis of this compound is scarce, a robust enantioselective synthesis for the parent (S)-(+)-Mianserin provides a clear and adaptable pathway. The activity of Mianserin resides almost entirely in its (S)-(+) isomer, making enantioselective synthesis highly relevant.[6]

The key transformation is the asymmetric reduction of a cyclic imine intermediate, which establishes the crucial stereocenter.[6][7] The final step is N-methylation using a deuterated reagent.

The diagram below illustrates a logical workflow for the enantioselective synthesis of (S)-(+)-Mianserin-d3.

Caption: Logical workflow for the synthesis of (S)-(+)-Mianserin-d3.

This protocol is adapted from the enantioselective synthesis of (S)-(+)-Mianserin and is the critical step for establishing chirality.[6][7]

-

Catalyst Preparation : A ruthenium-based catalyst, such as (R,R)-TsDPEN Ru(p-cymene)Cl, is prepared. This chiral catalyst is essential for the enantioselectivity of the reduction.

-

Reaction Setup : The prochiral imine intermediate (1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine) is dissolved in an appropriate solvent, such as chloroform (CHCl₃) or dimethylformamide (DMF).

-

Hydrogen Source : A hydrogen donor, typically a mixture of formic acid and triethylamine (FA/TEA), is added to the solution.

-

Catalytic Reduction : The chiral ruthenium catalyst is introduced to the mixture. The reaction is stirred at a controlled temperature (e.g., 25-40°C) for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification : Upon completion, the reaction mixture is quenched, and the organic product is extracted. The resulting (S)-desmethylmianserin is purified using column chromatography to yield the enantiomerically enriched amine intermediate. High enantiomeric excess (ee >95%) has been reported for this step.[7]

-

Reagent Selection : A deuterated methylating agent is used. Common choices include iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

-

Reaction Conditions : The purified (S)-desmethylmianserin is dissolved in a polar aprotic solvent (e.g., acetonitrile or DMF). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to deprotonate the secondary amine.

-

Methylation : The deuterated methylating agent is added to the solution, and the reaction is stirred at room temperature or with gentle heating until completion.

-

Purification : The final product, this compound, is isolated through standard aqueous workup and purified by chromatography or recrystallization to yield the high-purity, isotopically labeled compound.

Signaling Pathways and Mechanism of Action

This compound is pharmacologically identical to Mianserin. Mianserin is a tetracyclic antidepressant with a complex and distinct mechanism of action compared to SSRIs or TCAs.[8][9] Its therapeutic effects are primarily attributed to its antagonist activity at several key receptors in the central nervous system.[10][11]

Core Mechanisms:

-

α₂-Adrenergic Antagonism : Mianserin blocks presynaptic α₂-adrenergic autoreceptors. These receptors normally act as a negative feedback mechanism, inhibiting the release of norepinephrine (noradrenaline). By blocking this feedback loop, Mianserin increases the firing rate of noradrenergic neurons and enhances the release of norepinephrine into the synaptic cleft.[10][12][13]

-

Serotonin Receptor Antagonism : It is a potent antagonist at several serotonin receptors, including 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₃.[8][11] Antagonism of these receptors is thought to contribute to its antidepressant and anxiolytic effects.

-

Histamine H₁ Receptor Antagonism : Mianserin is a strong antagonist/inverse agonist of the H₁ receptor, which accounts for its prominent sedative effects.[10][14]

-

Norepinephrine Reuptake Inhibition : It is a weak inhibitor of norepinephrine reuptake.[8]

The diagram below illustrates the primary mechanism of action involving the α₂-adrenergic autoreceptor.

Caption: Mianserin's mechanism of enhancing norepinephrine release.

References

- 1. This compound CAS#: 81957-76-8 [amp.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mianserin - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]

- 12. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.hpra.ie [assets.hpra.ie]

- 14. biorbyt.com [biorbyt.com]

In Vitro Mechanism of Action of Mianserin: A Technical Guide

Disclaimer: This document provides a detailed overview of the in vitro mechanism of action of Mianserin . Due to the limited availability of specific data for Mianserin-d3 in publicly accessible scientific literature, the information presented herein is based on studies conducted with the parent compound, Mianserin. While the deuterated form is expected to have a similar pharmacological profile, subtle differences in binding affinity and functional activity may exist. The data provided should be considered a close approximation for the in vitro activity of this compound.

Executive Summary

Mianserin is a tetracyclic antidepressant with a complex and multi-faceted in vitro mechanism of action. It does not act as a monoamine reuptake inhibitor, a hallmark of many other antidepressant classes. Instead, its primary mechanism involves the potent antagonism of a wide range of neurotransmitter receptors. This guide summarizes the key in vitro binding and functional characteristics of mianserin, providing a detailed look at its interactions with serotonin, histamine, adrenergic, and opioid receptors. The presented data, collated from various in vitro studies, highlights the compound's high affinity for multiple receptor subtypes, which underlies its unique pharmacological profile. Detailed experimental methodologies for key assays are also provided to aid in the replication and further investigation of these interactions.

Receptor Binding Profile of Mianserin

Mianserin's in vitro receptor binding profile is characterized by its high affinity for a variety of G-protein coupled receptors (GPCRs). The following tables summarize the binding affinities (Ki) of mianserin at various human and rat receptors, as determined by radioligand binding assays.

Table 1: Mianserin Binding Affinities (Ki, nM) at Serotonin (5-HT) Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| 5-HT1A | Rat | [3H]8-OH-DPAT | ~1000 | [1] |

| 5-HT1D | Human | [3H]GR125743 | 15 | [2] |

| 5-HT2A | Rat/Human | [3H]Ketanserin / [3H]Spiperone | 1 - 4 | [3][4] |

| 5-HT2C | Human | [3H]Mesulergine | 6.3 | [2] |

| 5-HT3 | Human | [3H]GR65630 | 31 | [2] |

| 5-HT6 | Human | [3H]LSD | 54 | [2] |

| 5-HT7 | Human | [3H]LSD | 30 | [2] |

Table 2: Mianserin Binding Affinities (Ki, nM) at Histamine and Adrenergic Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| Histamine H1 | Guinea Pig / Rat | [3H]Mepyramine | 0.2 - 3 | [5][6] |

| α1-Adrenergic | Rat | [3H]Prazosin | 30 - 100 | [7][8] |

| α2-Adrenergic | Rat | [3H]Clonidine / [3H]Rauwolscine | 30 - 100 | [7][8] |

Table 3: Mianserin Binding Affinities (Ki, µM) at Opioid Receptors

| Receptor Subtype | Species | Radioligand | Ki (µM) | Reference |

| κ-Opioid (KOP) | Human | [3H]Diprenorphine | 1.7 | [3] |

| µ-Opioid (MOP) | Human | [3H]Diprenorphine | 21 | [3] |

| δ-Opioid (DOP) | Human | [3H]Naltrindole | 30.2 | [3] |

Functional Activity of Mianserin

Beyond simple receptor binding, functional assays reveal the consequential activity of mianserin at its target receptors. Mianserin primarily acts as an antagonist or inverse agonist at serotonin, histamine, and adrenergic receptors. Interestingly, it exhibits agonist activity at kappa-opioid receptors.

Table 4: Functional Activity of Mianserin at Various Receptors

| Receptor | Assay Type | Cell Line / Tissue | Measured Effect | Potency (EC50/IC50) | Efficacy (Emax) | Reference |

| κ-Opioid | [35S]GTPγS Binding | CHO-hKOP cells | Agonist | 1.2 µM | ~100% (compared to U-50,488) | [3] |

| κ-Opioid | [35S]GTPγS Binding | Rat Striatum | Partial Agonist | - | Lower than full agonists | [9] |

| Histamine H1 | cAMP Accumulation | Guinea Pig Hippocampus | Inverse Agonist | Ki = 3 nM | - | [5] |

| 5-HT2A | Phosphoinositide Hydrolysis | - | Antagonist | - | - | [3] |

| α2-Adrenergic | Norepinephrine Release | Rat Brain Slices | Antagonist | - | - | [8] |

Signaling Pathways and Experimental Workflows

Mianserin's Primary Signaling Interactions

The following diagram illustrates the primary receptor targets of mianserin and their immediate downstream signaling consequences based on its antagonist and agonist activities.

Caption: Primary receptor interactions and downstream effects of Mianserin.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of mianserin for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: [35S]GTPγS Functional Assay

This diagram illustrates the workflow for a [35S]GTPγS binding assay to assess the functional agonist or antagonist activity of mianserin at a GPCR.

Caption: Workflow for a [35S]GTPγS functional binding assay.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of mianserin for a specific receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the receptor of interest (e.g., CHO-hKOP for kappa-opioid receptors).

-

Radioligand: A tritiated or iodinated ligand with high affinity and specificity for the target receptor (e.g., [3H]diprenorphine for opioid receptors).

-

Mianserin Hydrochloride: Stock solution and serial dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determiner: A high concentration of an unlabeled ligand for the target receptor (e.g., 10 µM naloxone for opioid receptors).

-

Glass Fiber Filters: (e.g., Whatman GF/B).

-

Filtration Apparatus: (e.g., Brandel cell harvester).

-

Scintillation Vials and Cocktail.

-

Liquid Scintillation Counter.

Protocol (Example for κ-Opioid Receptor):

-

Cell membranes (e.g., 10-20 µg of protein) are added to assay tubes.

-

Add increasing concentrations of mianserin (e.g., 10^-10 to 10^-5 M).

-

Add the radioligand at a concentration near its Kd (e.g., 0.2 nM [3H]diprenorphine).

-

For non-specific binding, a separate set of tubes is prepared with the radioligand and a saturating concentration of a competing unlabeled ligand (e.g., 10 µM naloxone).

-

The total assay volume is brought to 1 mL with assay buffer.

-

The tubes are incubated for 60 minutes at 25°C.

-

The incubation is terminated by rapid filtration through glass fiber filters under vacuum.

-

The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The radioactivity is quantified using a liquid scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of mianserin at a GPCR.

Materials:

-

Cell Membranes: Membranes from cells expressing the GPCR of interest (e.g., CHO-hKOP).

-

[35S]GTPγS: (specific activity >1000 Ci/mmol).

-

Mianserin Hydrochloride: Stock solution and serial dilutions.

-

GDP: Guanosine 5'-diphosphate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

-

GTPγS (unlabeled): For determination of non-specific binding.

-

Glass Fiber Filters, Filtration Apparatus, Scintillation Vials and Cocktail, Liquid Scintillation Counter.

Protocol (Example for κ-Opioid Receptor Agonism):

-

Cell membranes (e.g., 10 µg of protein) are pre-incubated with GDP (e.g., 10 µM) in assay buffer for 15 minutes at 30°C to facilitate the dissociation of endogenous GTP.

-

Add increasing concentrations of mianserin to the assay tubes. For antagonist studies, a fixed concentration of a known agonist would also be added.

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

For non-specific binding, a separate set of tubes is prepared with an excess of unlabeled GTPγS (e.g., 10 µM).

-

The tubes are incubated for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity is quantified by liquid scintillation counting.

-

The data is analyzed to determine the EC50 (potency) and Emax (efficacy) for agonist activity.

Conclusion

The in vitro pharmacological profile of mianserin is defined by its potent antagonism at multiple serotonin, histamine, and adrenergic receptors, coupled with a unique agonist activity at kappa-opioid receptors. This complex interplay of receptor interactions likely contributes to its therapeutic effects and side-effect profile. The lack of significant monoamine reuptake inhibition distinguishes it from many other classes of antidepressants. The provided data and protocols for mianserin serve as a robust foundation for understanding the likely in vitro mechanism of action of its deuterated analog, this compound, and for designing further experimental investigations. It is recommended that future studies directly characterize the in vitro pharmacology of this compound to confirm and potentially refine the findings presented in this guide.

References

- 1. Effects of chronic mianserin administration on serotonin metabolism and receptors in the 5-hydroxytryptophan depression model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]

- 5. Interaction between mianserin, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]Mianserin: differential labeling of serotonin and histamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability of Mianserin-d3 for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of Mianserin-d3, a deuterated analog of the tetracyclic antidepressant Mianserin. This guide is intended for researchers in pharmacology, toxicology, and analytical chemistry who require a stable, isotopically labeled internal standard for the accurate quantification of Mianserin in biological matrices.

Commercial Availability

This compound is readily available from several reputable suppliers of research chemicals and analytical standards. It is typically supplied as a hydrochloride salt or in a solution, catering to various experimental needs. Researchers can source this compound from the following vendors, among others:

-

Clinivex: Offers this compound HCl in quantities of 10MG, 25MG, 50MG, and 100MG.[1]

-

MedChemExpress (MCE): Provides this compound and its hydrochloride salt, noting its use as a histamine H1 receptor inverse agonist for research purposes only.[2][3]

-

LGC Standards: Supplies (±)-Mianserin-d3 Hydrochloride (methyl-d3).[4]

-

Veeprho: Offers this compound (HCl Salt) and highlights its utility as an internal standard in analytical and pharmacokinetic research.[5]

-

Fisher Scientific: Distributes Toronto Research Chemicals' (±)-Mianserin-d3 HCl (methyl-d3) in 5MG quantities.[6]

-

CWS ABROAD: Supplies (±)-Mianserin-d3 HCl (methyl-d3) from TRC.[7]

-

Clearsynth: Provides this compound hydrochloride and offers a Certificate of Analysis.[8]

-

LookChem: Lists various suppliers for this compound, including solutions in methanol.[9]

Data Presentation

Quantitative data regarding this compound is summarized below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source |

| Synonyms | (±)-Mianserin-d3 HCl (methyl-d3), 2-(methyl-d3)-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine hydrochloride | [1] |

| Molecular Formula | C₁₈H₁₇D₃N₂ · HCl | Toronto Research Chemicals |

| Molecular Weight | 303.88 g/mol | Toronto Research Chemicals |

| CAS Number | 1219804-97-3 | [5][7][8] |

| Appearance | Solid | General |

| Storage Temperature | -20°C for powder, -80°C for solvent-based solutions | [10] |

| Shipping Temperature | Room temperature | [1] |

Table 2: Commercial Formulations and Availability

| Supplier | Formulation | Available Quantities |

| Clinivex | Hydrochloride Salt | 10mg, 25mg, 50mg, 100mg[1] |

| MedChemExpress | Hydrochloride Salt | Varies |

| Fisher Scientific (distributor) | Hydrochloride Salt | 5mg[6] |

| LookChem | Solution in Methanol (100 µg/mL) | 1mL ampule[9] |

| Veeprho | Hydrochloride Salt | Custom quote |

| Clearsynth | Hydrochloride Salt | Custom quote[8] |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic assays for the quantification of Mianserin in biological samples such as plasma and serum. Below are detailed methodologies adapted from published research.

Quantification of Mianserin in Human Plasma by GC/MS

This protocol is based on a selected ion monitoring (SIM) GC/MS assay.[6]

3.1.1 Materials and Reagents

-

This compound (Internal Standard)

-

Mianserin reference standard

-

Human plasma

-

Organic solvents (e.g., n-Heptane, Isoamyl alcohol)

-

Reagents for pH adjustment

3.1.2 Sample Preparation

-

To 1 mL of human plasma, add a known amount of this compound internal standard solution.

-

Vortex the sample to ensure thorough mixing.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent mixture (e.g., n-Heptane:Isoamyl alcohol, 98.5:1.5, v/v).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC/MS analysis.

3.1.3 GC/MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis.

-

Mass Spectrometer: Capable of electron impact (EI) ionization and selected ion monitoring.

-

Injection Mode: Splitless

-

Oven Temperature Program: Optimized for the separation of Mianserin and this compound.

-

Ionization Mode: Electron Impact (EI)

-

Selected Ion Monitoring (SIM):

-

Mianserin: m/z (molecular ion)

-

This compound: m/z (molecular ion + 3)

-

3.1.4 Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Mianserin to the peak area of this compound against the concentration of Mianserin standards.

-

Determine the concentration of Mianserin in the plasma samples by interpolating their peak area ratios on the calibration curve.

Quantification of Mianserin in Human Plasma by LC-MS/MS

This protocol provides a general workflow for a sensitive and specific LC-MS/MS method.

3.2.1 Materials and Reagents

-

This compound (Internal Standard)

-

Mianserin reference standard

-

Human plasma

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

3.2.2 Sample Preparation

-

To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard solution.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.3 LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mianserin: Q1/Q3 transition (e.g., m/z 265.2 -> 208.1)

-

This compound: Q1/Q3 transition (e.g., m/z 268.2 -> 211.1)

-

3.2.4 Data Analysis

-

Similar to the GC/MS method, construct a calibration curve using the peak area ratios of the analyte to the internal standard.

-

Quantify Mianserin in the plasma samples from the calibration curve.

Mandatory Visualizations

Signaling Pathway of Mianserin

Mianserin exerts its therapeutic effects through a complex mechanism of action involving multiple neurotransmitter systems. It acts as an antagonist at several serotonin (5-HT), histamine (H1), and adrenergic (α1 and α2) receptors.[2] Its blockade of presynaptic α2-adrenergic autoreceptors leads to an increased release of norepinephrine.

Caption: Mianserin's mechanism of action.

Experimental Workflow for Mianserin Quantification

The following diagram illustrates a typical workflow for the quantification of Mianserin in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for Mianserin.

References

- 1. clearsynth.com [clearsynth.com]

- 2. (±)-Mianserin-d3 Hydrochloride (methyl-d3) [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. (±)-Mianserin-d3 Hydrochloride (methyl-d3) [lgcstandards.com]

- 5. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lgcstandards.com [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound (0.1 mg/ml) in Methanol | LGC Standards [lgcstandards.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Use of Isotopically Labeled Mianserin in Metabolic Studies

This technical guide provides a comprehensive overview of the application of isotopically labeled mianserin in metabolic research. It covers the metabolic pathways of mianserin, methodologies for conducting in vitro and in vivo studies using labeled compounds, and the presentation of relevant quantitative data.

Introduction to Mianserin and Isotopic Labeling in Drug Metabolism

Mianserin is a tetracyclic antidepressant used in the treatment of depression.[1] A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development and safe clinical use.[2][3][4] Isotopic labeling is a powerful technique that enables researchers to trace the fate of a drug molecule within a biological system.[2][5][6] By replacing one or more atoms in the mianserin molecule with their heavier, stable (e.g., Deuterium ²H, Carbon-¹³C) or radioactive (e.g., Tritium ³H, Carbon-¹⁴C) isotopes, the compound becomes distinguishable from its endogenous counterparts, allowing for precise tracking and quantification.[5][7] This guide focuses on the practical application of isotopically labeled mianserin for elucidating its metabolic profile.

Mianserin Metabolism Pathways

Mianserin undergoes extensive metabolism in the liver, primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP3A4 being the major contributors in humans.[1][8] The primary metabolic routes are aromatic hydroxylation, N-demethylation, and N-oxidation.[1][9]

The major metabolites identified are:

Both 8-hydroxymianserin and N-desmethylmianserin are pharmacologically active and may contribute to the overall therapeutic effect of the parent drug.[8][11][12] Studies have also suggested that the metabolic activation of mianserin can lead to the formation of reactive iminium intermediates, which can bind irreversibly to microsomal proteins.[13][14]

Synthesis and Application of Isotopically Labeled Mianserin

The synthesis of isotopically labeled mianserin is a specialized process that can involve multiple steps.[15][16][17] For instance, ³H-mianserin has been used for in vivo biotransformation studies, while deuterium-labeled mianserin (mianserin-d3) serves as an ideal internal standard for quantitative analysis by mass spectrometry.[10][18] Carbon-14 labeling is often considered the gold standard for ADME studies, providing a robust method to quantify the drug and all its metabolites in various biological matrices.[3][4]

Experimental Protocols

The use of isotopically labeled mianserin allows for both qualitative identification and quantitative measurement of its metabolic fate.

In Vitro Metabolism Studies

Objective: To identify metabolites and characterize the enzymes responsible for mianserin metabolism.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-regenerating system, and a phosphate buffer.[14]

-

Add isotopically labeled mianserin (e.g., ¹⁴C-mianserin) to initiate the reaction.

-

For enzyme phenotyping, specific CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) can be pre-incubated with the microsomes.[14]

-

Incubate at 37°C for a specified time.

-

-

Sample Processing:

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to precipitate proteins.

-

Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.

-

-

Analysis:

-

Inject the sample into an HPLC system coupled with a mass spectrometer (LC-MS) for metabolite identification and a radioactivity detector for quantification.

-

The mass shift between the parent drug and its metabolites helps in structural elucidation, while the isotopic tag confirms that the detected signals originate from the drug.

-

In Vivo Metabolism and Pharmacokinetic Studies

Objective: To determine the ADME properties of mianserin in a whole organism.

Methodology:

-

Dosing:

-

Administer a single oral or intravenous dose of labeled mianserin (e.g., ³H-mianserin or ¹⁴C-mianserin) to subjects (animal or human).[10]

-

-

Sample Collection:

-

Sample Processing:

-

Plasma samples can be directly analyzed or subjected to extraction (e.g., protein precipitation or solid-phase extraction).

-

Urine samples are often analyzed directly.

-

Feces are homogenized, extracted, and analyzed.

-

-

Analysis:

-

Total Radioactivity: Use liquid scintillation counting to measure the total radioactivity in plasma, urine, and feces to determine absorption and excretion routes.

-

Metabolite Profiling: Use LC-MS/MS and/or radio-chromatography (LC-RAM) to separate and identify the parent drug and its metabolites in the collected samples.

-

Quantitative Analysis: For specific quantification of mianserin and its known metabolites, a validated LC-MS/MS method is typically used, employing a stable-isotope labeled internal standard (e.g., this compound) to ensure accuracy and precision.[18]

-

Quantitative Data

The following tables summarize key quantitative data from various studies on mianserin metabolism and pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Mianserin

| Parameter | Value | Source |

| Bioavailability | 20-30% | [1] |

| Plasma Protein Binding | 95% | [1] |

| Elimination Half-life | 21-61 hours | [1] |

| Excretion Routes | ||

| Urine | 4-7% | [1] |

| Feces | 14-28% | [1] |

Table 2: Urinary Excretion of ³H-Mianserin Radioactivity (3 days post-dose)

| Species | % of Administered Dose | Source |

| Human (Female) | 53% | [10] |

| Rat | 36% | [10] |

| Rabbit | 80% | [10] |

Note: In human urine, 15% of the dose was excreted as conjugated and non-conjugated mianserin, whereas in animal species this was only 1-2%.[10]

Table 3: Steady-State Plasma Levels of Mianserin and Metabolites

| Compound | Concentration Range (ng/ml) | Analytical Method | Source |

| Mianserin | 5 - 500 (linear range) | LC with Electrochemical Detection | [19] |

| Desmethylmianserin | 5 - 500 (linear range) | LC with Electrochemical Detection | [19] |

| 8-hydroxymianserin | 5 - 500 (linear range) | LC with Electrochemical Detection | [19] |

Note: Desmethylmianserin is found in human plasma at concentrations approximately one-third that of mianserin after multiple doses.[11][12]

Conclusion

The use of isotopically labeled mianserin is indispensable for the comprehensive characterization of its metabolic fate. Techniques employing stable and radioactive isotopes enable the definitive identification of metabolic pathways, the quantification of the parent drug and its metabolites in complex biological matrices, and a detailed understanding of the drug's ADME profile. This in-depth knowledge is critical for drug development, ensuring the safe and effective clinical use of mianserin by providing a clear picture of its biotransformation and potential for drug-drug interactions.

References

- 1. Mianserin - Wikipedia [en.wikipedia.org]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. openmedscience.com [openmedscience.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 14. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine [beilstein-journals.org]

- 17. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Mianserin vs. Mianserin-d3: A Technical Guide to Structural and Analytical Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and analytical distinctions between the tetracyclic antidepressant Mianserin and its deuterated isotopologue, Mianserin-d3. This document provides a comprehensive overview for researchers and professionals in drug development and related scientific fields, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Core Structural Differences

Mianserin is a tetracyclic piperazino-azepine antidepressant. Its deuterated form, this compound, is structurally identical with the exception of isotopic labeling. Specifically, the three hydrogen atoms of the N-methyl group at position 2 of the piperazine ring are replaced with deuterium atoms. This substitution is a critical modification that, while minimally impacting the molecule's overall shape and biological activity, significantly alters its mass. This mass difference is the cornerstone of its use as an internal standard in quantitative bioanalytical assays.

Below is a diagram illustrating this fundamental structural difference.

Quantitative Data Summary

The primary quantitative distinction between Mianserin and this compound lies in their mass, a property leveraged in mass spectrometry-based analytical methods. The following table summarizes key quantitative data for both compounds.

| Property | Mianserin | This compound | Reference |

| Molecular Formula | C₁₈H₂₀N₂ | C₁₈H₁₇D₃N₂ | N/A |

| Molecular Weight | ~264.37 g/mol | ~267.40 g/mol | N/A |

| Precursor Ion (m/z) in ESI+ | 265.2 | 268.3 | [1] |

| Product Ion (m/z) in ESI+ | 208.1 | 208.1 | [1] |

Experimental Protocols

Detailed, step-by-step proprietary experimental protocols for the synthesis of this compound and its use in specific, validated bioanalytical methods are not extensively detailed in publicly available literature. However, based on published research, the following sections outline the general methodologies employed.

Synthesis of this compound (N-trideuteromethyl-Mianserin)

The synthesis of this compound typically involves the introduction of a trideuteromethyl group to the desmethyl precursor of Mianserin. A generalized synthetic workflow is presented below.

Methodology Overview:

-

Starting Material: The synthesis commences with N-desmethylmianserin, a primary metabolite of Mianserin.

-

Deuterated Reagent: A deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), is used to introduce the isotopic label.

-

Reaction Conditions: The N-alkylation reaction is typically carried out in an appropriate organic solvent in the presence of a base to facilitate the nucleophilic attack of the secondary amine on the deuterated methylating agent.

-

Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as column chromatography to ensure high purity for its use as an internal standard.

UPLC-MS/MS Method for Quantification

This compound is widely used as an internal standard for the accurate quantification of Mianserin in biological matrices, such as plasma or serum, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Key Method Parameters:

-

Sample Preparation: A known concentration of this compound is added to the biological sample. This is followed by a sample clean-up procedure, such as protein precipitation with acetonitrile or liquid-liquid extraction, to remove interfering substances.

-

Chromatographic Separation: The extract is injected into a UPLC system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to separate Mianserin and this compound from other matrix components. Due to their structural similarity, they have very close retention times.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Mianserin and this compound.

-

Quantification: The concentration of Mianserin in the original sample is determined by calculating the ratio of the peak area of Mianserin to the peak area of the this compound internal standard and comparing this to a calibration curve.

Mass Spectrometry Fragmentation

The fragmentation of Mianserin in the mass spectrometer is a key aspect of its detection and quantification. In positive ion electrospray ionization, Mianserin is protonated to form the precursor ion [M+H]⁺. In the collision cell of the tandem mass spectrometer, this ion is fragmented to produce characteristic product ions.

The common product ion at m/z 208.1 for both Mianserin and this compound indicates that the fragmentation involves the loss of a neutral fragment that does not include the N-methyl (or N-trideuteromethyl) group. This shared fragmentation pathway is advantageous for quantitative analysis as it provides a consistent product ion for both the analyte and the internal standard.

Physicochemical and Pharmacokinetic Implications of Deuteration

The replacement of hydrogen with deuterium can, in some cases, lead to a kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond. For drugs metabolized via cleavage of a C-H bond, deuteration at that position can slow down the rate of metabolism. In the case of Mianserin, N-demethylation is a known metabolic pathway. Therefore, deuteration of the N-methyl group in this compound has the potential to reduce the rate of its N-demethylation compared to Mianserin. This property, while not the primary reason for its use as an internal standard, is a significant consideration in drug development when exploring deuterated analogs for improved pharmacokinetic profiles.

Furthermore, deuteration can subtly influence physicochemical properties such as lipophilicity and basicity, which may have minor effects on chromatographic retention times and ionization efficiency. However, for the purpose of its use as an internal standard in mass spectrometry, these effects are generally negligible compared to the significant and reliable mass shift.

References

The Role of Mianserin-d3 in Advancing Preclinical Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Mianserin-d3 in preclinical drug development. Mianserin, a tetracyclic antidepressant, is a well-characterized compound with a complex pharmacological profile, making it a valuable tool in neuroscience and related research areas. The deuterated analog, this compound, serves as an indispensable internal standard for the accurate quantification of mianserin in biological matrices, a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive overview of mianserin's mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways and analytical workflows.

Introduction to Mianserin and the Significance of Deuterated Internal Standards

Mianserin is a psychoactive agent historically used as an antidepressant. Its therapeutic effects are attributed to its antagonist activity at various neurotransmitter receptors, including serotonin (5-HT), histamine (H1), and α-adrenergic receptors. Mianserin is known to increase the turnover of noradrenaline in the brain, a mechanism distinct from typical tricyclic antidepressants that primarily block amine re-uptake. More recent research has also identified mianserin as an agonist at κ-opioid receptors, further highlighting its complex pharmacology.

In preclinical drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount. This requires highly accurate and precise bioanalytical methods to measure drug concentrations in biological samples. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, this compound has a higher mass than mianserin but exhibits nearly identical chemical and physical properties. This allows it to co-elute with the unlabeled drug during chromatography and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.

Quantitative Preclinical Data for Mianserin

The following tables summarize key quantitative data from preclinical studies on mianserin, providing a reference for its pharmacological and pharmacokinetic properties.

Table 1: Receptor Binding Affinities and Functional Activity of Mianserin

| Receptor/Target | Parameter | Value | Species/System | Reference |

| κ-opioid receptor | K_i_ | 1.7 ± 0.3 µM | CHO cells | |

| µ-opioid receptor | K_i_ | 21 ± 1.2 µM | CHO cells | |

| δ-opioid receptor | K_i_ | 30.2 ± 1.9 µM | CHO cells | |

| κ-opioid receptor | EC_50_ ([³⁵S]GTPγS binding) | 0.53 ± 0.05 µM | CHO cells | |

| κ-opioid receptor | EC_50_ (ERK1/2 phosphorylation) | 1.6 ± 0.3 µM | C6 glioma cells | |

| 5-HT_1e_ Receptor | EC_50_ (Arrestin Recruitment) | 67 nM | Human | |

| 5-HT_1F_ Receptor | EC_50_ (Arrestin Recruitment) | 667 nM | Human | |

| 5-HT_1D_ Receptor | EC_50_ (Arrestin Recruitment) | 371 nM | Human |

Table 2: Preclinical Pharmacokinetic Parameters of Mianserin in Mice

| Parameter | Acute Administration | Chronic Administration | Reference |

| Brain C_max_ / Plasma C_max_ Ratio | 10.2 ± 0.16 | 12.08 ± 1.33 |

Signaling Pathways of Mianserin

Mianserin's diverse pharmacological effects stem from its interaction with multiple receptor systems. The following diagrams illustrate some of the key signaling pathways modulated by mianserin.

Methodological & Application

Application Note: High-Throughput Quantification of Mianserin in Human Plasma Using Mianserin-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of the tetracyclic antidepressant mianserin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Mianserin-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol details a straightforward protein precipitation sample preparation procedure followed by a rapid chromatographic separation.

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depression and anxiety.[1][2] Accurate and reliable measurement of its concentration in biological matrices is crucial for optimizing therapeutic outcomes and for research in drug development and metabolism. Mianserin is extensively metabolized in the body, primarily by cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP3A, to form metabolites such as 8-hydroxymianserin and N-desmethylmianserin.[2][3] This application note describes a validated LC-MS/MS method for the selective and sensitive quantification of mianserin in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Mianserin hydrochloride (Reference Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (drug-free)

Equipment

-

Liquid Chromatograph (e.g., Thermo Scientific™ Vanquish™ Flex Binary system)[6]

-

Tandem Mass Spectrometer (e.g., Thermo Scientific™ TSQ Quantis™ Triple Quadrupole Mass Spectrometer)[6]

-

Analytical column (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm, 5 µm)[7]

-

Microcentrifuge

-

Vortex mixer

Standard Solutions Preparation

Stock solutions of mianserin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

Sample Preparation Protocol

A simple protein precipitation method was employed for plasma sample preparation:

-

Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (this compound in acetonitrile).[6]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: Agilent Zorbax SB-C18 (2.1 x 150 mm, 5 µm)[7]

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.22 mL/min[8]

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient: A suitable gradient is run to separate mianserin from endogenous plasma components and potential metabolites.

Mass Spectrometry Conditions

-

Ionization Source: Heated Electrospray Ionization (H-ESI), positive ion mode[6]

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Collision Gas: Argon

-

MRM Transitions:

-

Mianserin: m/z 265 → [Quantifier and Qualifier ions to be optimized]

-

This compound: m/z 268 → [Quantifier and Qualifier ions to be optimized]

-

Results and Discussion

The developed method demonstrated excellent performance for the quantification of mianserin in human plasma. The use of this compound as an internal standard effectively compensated for any matrix effects and ensured the accuracy and reproducibility of the results.

Method Validation

The method was validated according to international guidelines, assessing linearity, sensitivity, accuracy, precision, and stability.[9]

Linearity and Sensitivity

The method was linear over a concentration range of 1.0 to 200.0 ng/mL for mianserin in human plasma.[8] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL, with a signal-to-noise ratio greater than 10.[8]

Accuracy and Precision

Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | < 10 | < 10 | 94.44 - 112.33[10] |

| Medium | < 10 | < 10 | 97.5 - 101.2[8] |

| High | < 10 | < 10 | 91.85 - 100.13[10] |

Recovery and Matrix Effect

The extraction recovery of mianserin from human plasma was determined to be in the range of 81.3% to 84.1%.[8] The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any ion suppression or enhancement caused by the plasma matrix.

Stability

Mianserin was found to be stable in human plasma through multiple freeze-thaw cycles and at room temperature for the duration of the sample preparation and analysis.[8]

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS methods for mianserin quantification found in the literature.

| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |

| LC-MS/MS | This compound | 5.0 - (not specified) | 5.0 | ~5 | Not specified | [11] |

| HPLC-ESI/MS | Cinnarizine | 1.0 - 200.0 | 1.0 | 9.6 - 11.4 | 97.5 - 101.2 | [8] |

| LC-MS | Not specified | 1.00 - 60.00 | 1.00 | < 10 | 94.44 - 112.33 | [10] |

| HPLC-UV | Doxepin | 2.0 - 128.0 | 2.0 | < 13.8 | 92.5 - 107.5 | [12] |

Visualizations

Caption: Workflow for the quantification of mianserin in human plasma.

Caption: Major metabolic pathways of mianserin in humans.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of mianserin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for clinical and research applications. The simple sample preparation and rapid analysis time make this method well-suited for laboratories performing therapeutic drug monitoring and pharmacokinetic studies of mianserin.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mianserin in Human Plasma Using Mianserin-d3 as an Internal Standard

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Mianserin in human plasma. The method utilizes Mianserin-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a reliable and robust workflow suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depression.[1][2] Accurate and reliable quantification of Mianserin in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies. LC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[3] This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Mianserin in human plasma.

Experimental Protocols

Materials and Reagents

-

Standards: Mianserin hydrochloride and this compound hydrochloride (certified reference standards).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

-

Biological Matrix: Drug-free human plasma.

-

Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, autosampler vials.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mianserin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Mianserin primary stock solution with a 50:50 methanol/water mixture to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol

The protein precipitation method is employed for its simplicity and efficiency.[4]

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation and analysis.

Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C[4][5] |

| Run Time | 5.5 minutes |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4.5 kV |

| Source Temperature | 500 °C |

| Analyte | Mianserin |

| Precursor Ion (Q1) | m/z 265.2[6][7] |

| Product Ion (Q3) | m/z 208.1 (Quantitative), m/z 193.1 (Qualitative) |

| Collision Energy | 25 eV (for 208.1), 35 eV (for 193.1) |

| Analyte | This compound (IS) |

| Precursor Ion (Q1) | m/z 268.2[3] |

| Product Ion (Q3) | m/z 211.1 |

| Collision Energy | 25 eV |

Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.

Method Validation and Performance

The method was validated according to established bioanalytical guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 200.0 ng/mL in human plasma.[6][7] The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL, demonstrating sufficient sensitivity for clinical applications.[2][6]

Table 3: Calibration Curve Summary

| Parameter | Result |

| Concentration Range | 1.0 - 200.0 ng/mL[6][7] |

| Regression Model | Linear, 1/x² weighting |

| Mean r² | > 0.99 |

| LLOQ | 1.0 ng/mL[2][6] |

| Accuracy at LLOQ | 95.5% - 108.3% |

| Precision (CV%) at LLOQ | < 15% |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using QC samples at low, medium, and high concentrations.

Table 4: Summary of Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3.0 | < 10.0% | 97.5% - 105.2% | < 11.5% | 98.1% - 104.5% |

| Mid | 50.0 | < 8.5% | 98.2% - 103.1% | < 9.8% | 99.0% - 102.7% |

| High | 150.0 | < 7.0% | 99.5% - 101.9% | < 8.2% | 99.3% - 101.5% |

Data synthesized from typical performance characteristics reported in literature.[6][7]

Recovery and Matrix Effect

The extraction recovery of Mianserin was determined to be consistent and high across the QC levels, typically ranging from 85% to 95%.[8] The use of this compound effectively compensated for any minor variability in recovery or matrix-induced ion suppression, with the matrix factor being close to 1.0.

Caption: Logic of stable isotope dilution for accurate quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Mianserin in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard (this compound) ensure high throughput, accuracy, and robustness. This method is well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in a clinical research environment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mianserin-d3 in Plasma Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depression.[1][2] Accurate quantification of mianserin in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Mianserin-d3, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.[3]

This document provides a detailed protocol for the analysis of mianserin in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also includes an overview of mianserin's mechanism of action.

Mechanism of Action Signaling Pathway

Mianserin's antidepressant effect is attributed to its complex interaction with various neurotransmitter systems. It acts as an antagonist at several receptor sites, including serotonin (5-HT), histamine (H1), and α-adrenergic receptors. By blocking presynaptic α2-adrenergic autoreceptors, mianserin increases the release of norepinephrine. Its antagonist activity at various 5-HT receptors also contributes to its therapeutic effects.[4]

Quantitative Analysis Protocol

This protocol is designed for the quantification of mianserin in plasma samples using this compound as an internal standard (IS) by LC-MS/MS.

Materials and Reagents

-

Mianserin hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Reagent for plasma protein precipitation (e.g., methanol or acetonitrile)

-

Solvents for liquid-liquid extraction (e.g., n-hexane, isoamyl alcohol) or Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Experimental Workflow

The following diagram illustrates the general workflow for plasma sample analysis.

Detailed Methodologies

3.3.1. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of mianserin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the mianserin stock solution with 50% methanol to create calibration standards.

-

Spiking Solutions: Prepare working solutions of this compound in the reconstitution solvent.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1.0 - 200.0 ng/mL) and QC samples at low, medium, and high concentrations.

3.3.2. Sample Preparation (Choose one method)

Method A: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma sample, calibration standard, or QC, add 25 µL of this compound working solution.

-

Add 100 µL of a basifying agent (e.g., 0.1 M NaOH).

-

Add 1 mL of extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

Method B: Solid-Phase Extraction (SPE)

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

To 200 µL of plasma sample, calibration standard, or QC, add 25 µL of this compound working solution.

-

Dilute the sample with 800 µL of 4% phosphoric acid in water.

-

Load the entire sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute mianserin and this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

3.3.3. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Conditions |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.2% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 0.5 kV |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 2 |

Table 1: LC-MS/MS System Parameters

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mianserin | 265.2 | 208.1 | 20 |

| This compound | 268.3 | 208.1 | 20 |

(Note: These transitions are based on published data and should be confirmed on the instrument in use.[5])

Method Validation and Performance

A summary of quantitative data from various published methods for mianserin analysis in plasma is presented below. These values can serve as a benchmark for method validation.

Table 3: Summary of Quantitative Data from Published Methods

| Parameter | Method 1 (LC-MS/MS)[1][6] | Method 2 (LC-MS/MS)[2] | Method 3 (GC/MS with this compound IS)[7] | Method 4 (HPLC-UV)[1] |

| Linearity Range | 1.0 - 200.0 ng/mL | 1.0 - 60.0 ng/mL | Not specified | 2.0 - 128.0 ng/mL |

| LLOQ | 1.0 ng/mL | 1.0 ng/mL | 5.0 ng/mL | 2.0 ng/mL |

| Accuracy | 97.5% - 101.2% | 94.4% - 112.3% | Not specified | 92.5% - 107.5% |

| Precision (Intra-day) | < 11.4% | < 10% | ~5% at 5 ng/mL | < 13.8% at LLOQ |

| Precision (Inter-day) | < 11.4% | < 10% | Not specified | Not specified |

| Recovery | 81.3% - 84.1% | Not specified | Not specified | 86.1% - 94.5% |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of mianserin in human plasma. The protocol offers flexibility in sample preparation with both LLE and SPE options. Adherence to this protocol and proper method validation will ensure high-quality data for clinical and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Mianserin-d3 in Clinical Toxicology Screening

Application Note & Protocol

Introduction

Mianserin is a tetracyclic antidepressant utilized in the treatment of depression and anxiety. In the field of clinical and forensic toxicology, accurate and reliable quantification of mianserin and its metabolites in biological matrices is crucial for monitoring therapeutic dosage, identifying potential toxicity, and investigating cases of overdose. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrumental analysis.[1][2][3] Mianserin-d3 (M-d3), a deuterated analog of mianserin, serves as an ideal internal standard for these applications due to its chemical and physical similarities to the parent drug.[4] This document provides detailed application notes and protocols for the use of this compound in clinical toxicology screening.

Principle of Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to the sample at a known concentration before sample processing.[5] Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[1][2] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS. The key advantages of using a deuterated IS include:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated IS co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte signal to the IS signal remains constant, ensuring accurate quantification.[5][6]

-

Compensation for Sample Loss: Losses of the analyte during sample preparation steps such as extraction and derivatization are compensated for, as the IS is lost at a proportional rate.[5]

-

Improved Precision and Accuracy: By normalizing the analyte response to the IS response, variability in injection volume and instrument performance is minimized, leading to more precise and accurate results.[6][7]

Application in Clinical Toxicology

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry (e.g., GC-MS, LC-MS/MS) for the quantitative analysis of mianserin in various biological specimens, including plasma, serum, and tissue samples.[4][8]

Key applications include:

-

Therapeutic Drug Monitoring (TDM): Ensuring mianserin concentrations in patients are within the therapeutic range to optimize efficacy and minimize adverse effects.

-

Toxicology Screening: Detecting and quantifying mianserin in cases of suspected overdose or poisoning.[9][10]

-

Forensic Investigations: Determining the presence and concentration of mianserin in post-mortem samples.[9]

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of mianserin.

Mianserin Metabolism

Understanding the metabolism of mianserin is essential for comprehensive toxicological screening, as metabolites may also be present in biological samples and contribute to the overall pharmacological and toxicological effects. The major metabolic pathways of mianserin involve N-demethylation and aromatic hydroxylation, primarily mediated by cytochrome P450 enzymes CYP2D6, CYP1A2, and to a lesser extent, CYP3A4.[11][12][13] The main metabolites are:

These metabolites can be further oxidized to form reactive iminoquinone intermediates.[12]

Figure 1: Metabolic pathway of Mianserin.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the analysis of mianserin, providing a comparison of their performance characteristics.

Table 1: Liquid Chromatography Methods

| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%CV) | Reference |

| HPLC-ESI/MS | Cinnarizine | Human Plasma | 1.0 - 200.0 | 1.0 | 81.3 - 84.1 | 9.6 - 11.4 | [17] |